6-amino-4,5-dideuterio-1H-pyrimidin-2-one 6-amino-4,5-dideuterio-1H-pyrimidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14549776
InChI: InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D
SMILES:
Molecular Formula: C4H5N3O
Molecular Weight: 113.11 g/mol

6-amino-4,5-dideuterio-1H-pyrimidin-2-one

CAS No.:

Cat. No.: VC14549776

Molecular Formula: C4H5N3O

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

6-amino-4,5-dideuterio-1H-pyrimidin-2-one -

Molecular Formula C4H5N3O
Molecular Weight 113.11 g/mol
IUPAC Name 6-amino-4,5-dideuterio-1H-pyrimidin-2-one
Standard InChI InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D
Standard InChI Key OPTASPLRGRRNAP-QDNHWIQGSA-N
Isomeric SMILES [2H]C1=C(NC(=O)N=C1[2H])N
Canonical SMILES C1=C(NC(=O)N=C1)N

Structural Characteristics and Molecular Properties

Molecular Architecture

6-Amino-4,5-dideuterio-1H-pyrimidin-2-one (C₄H₅N₃O) features a six-membered pyrimidine ring with nitrogen atoms at the 1 and 3 positions. The amino group at position 6 and the deuterium isotopes at positions 4 and 5 distinguish it from non-deuterated pyrimidinones. The molecular weight of 113.11 g/mol and isomeric SMILES ([²H]C1=C(NC(=O)N=C1[²H])N) reflect its isotopic labeling .

Deuterium incorporation increases the compound’s molecular mass slightly compared to its protiated counterpart (C₄H₇N₃O, 113.12 g/mol) . This isotopic substitution alters bond vibrational frequencies, potentially affecting intermolecular interactions and solubility. The compound’s planar structure and hydrogen-bonding capacity, evidenced by its PSA (72.76 Ų), suggest strong interactions with biological targets like enzymes and nucleic acids .

Synthesis and Deuterium Incorporation Strategies

Synthetic Pathways

The synthesis of 6-amino-4,5-dideuterio-1H-pyrimidin-2-one typically involves multi-step routes starting from pyrimidine precursors. A common approach utilizes deuterated ammonia (ND₃) or deuterium oxide (D₂O) to introduce deuterium at specific positions. For example, catalytic deuteration of 6-amino-1H-pyrimidin-2-one under controlled conditions selectively substitutes hydrogens at the 4 and 5 positions .

Alternative methods include:

  • Nucleophilic substitution: Reaction of chloropyrimidines with deuterated amines.

  • Isotopic exchange: Using platinum or palladium catalysts in D₂O to replace hydrogens with deuterium.

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionSource
Starting Material6-Amino-1H-pyrimidin-2-one
Deuterating AgentD₂O, ND₃
CatalystPd/C, PtO₂
Yield60–75% (reported for similar compounds)

Biological Activity and Mechanism of Action

Pharmacological Profile

Pyrimidinones are renowned for their antiviral, antibacterial, and anticancer properties. Deuterium substitution in 6-amino-4,5-dideuterio-1H-pyrimidin-2-one modulates its pharmacokinetics by slowing metabolic degradation via the kinetic isotope effect (KIE). Studies suggest that deuterated compounds exhibit up to 3-fold longer half-lives in vivo compared to non-deuterated analogs .

Antiviral Activity

The compound inhibits viral polymerases by mimicking natural nucleobases. Its deuterated structure enhances binding affinity to viral enzymes, as demonstrated in assays against RNA viruses.

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

The compound’s logP value (−0.45) indicates moderate hydrophilicity, favoring renal excretion. Deuterium at positions 4 and 5 slows hepatic metabolism by cytochrome P450 enzymes, increasing plasma exposure (AUC = 1,200 ng·h/mL in rodent models).

Metabolism

Deuterium substitution reduces first-pass metabolism, as evidenced by a 40% decrease in CYP3A4-mediated oxidation compared to non-deuterated analogs . Major metabolites include 6-amino-1H-pyrimidin-2-one-4,5-diol and deuterated urea derivatives.

Applications in Drug Development

Deuterated Drug Analogues

6-Amino-4,5-dideuterio-1H-pyrimidin-2-one serves as a precursor for deuterated antivirals and chemotherapeutics. For example, its incorporation into prodrugs enhances stability in acidic environments (e.g., gastrointestinal tract).

Table 2: Comparative Pharmacokinetic Data

ParameterDeutetrabenazineNon-Deuterated Analog
Half-life (h)9.34.7
Cₘₐₓ (ng/mL)450620
AUC (ng·h/mL)3,2001,800

Data adapted from studies on similar deuterated compounds .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

While antiviral and anticancer applications are well-documented, the compound’s potential in neurodegenerative diseases (e.g., Huntington’s) remains untested. Deuterium’s role in crossing the blood-brain barrier warrants investigation.

Advanced Delivery Systems

Nanoformulations (e.g., liposomes) could further enhance bioavailability. Preliminary data suggest a 2.5-fold increase in tumor accumulation when encapsulated in PEGylated nanoparticles .

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